1-[4-(Diphenylmethyl)piperazin-1-yl]-2-(5-methyl-1-benzofuran-3-yl)ethanone
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Overview
Description
1-[4-(DIPHENYLMETHYL)PIPERAZIN-1-YL]-2-(5-METHYL-1-BENZOFURAN-3-YL)ETHAN-1-ONE is a complex organic compound that features a piperazine ring substituted with a diphenylmethyl group and a benzofuran moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[4-(DIPHENYLMETHYL)PIPERAZIN-1-YL]-2-(5-METHYL-1-BENZOFURAN-3-YL)ETHAN-1-ONE typically involves multiple steps:
Formation of the Piperazine Ring: The piperazine ring can be synthesized through the cyclization of 1,2-diamine derivatives with sulfonium salts.
Substitution with Diphenylmethyl Group: The piperazine ring is then substituted with a diphenylmethyl group using a suitable reagent such as diphenylmethyl chloride under basic conditions.
Attachment of Benzofuran Moiety: The final step involves the attachment of the benzofuran moiety to the piperazine ring.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated reactors, continuous flow systems, and advanced purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
1-[4-(DIPHENYLMETHYL)PIPERAZIN-1-YL]-2-(5-METHYL-1-BENZOFURAN-3-YL)ETHAN-1-ONE can undergo various chemical reactions:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperazine ring and benzofuran moiety.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted piperazine or benzofuran derivatives.
Scientific Research Applications
1-[4-(DIPHENYLMETHYL)PIPERAZIN-1-YL]-2-(5-METHYL-1-BENZOFURAN-3-YL)ETHAN-1-ONE has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a pharmacologically active compound, particularly in the development of new drugs targeting central nervous system disorders.
Biological Research: The compound is used in research to understand its interactions with various biological targets, including receptors and enzymes.
Industrial Applications: It may be used in the synthesis of other complex organic molecules and as an intermediate in the production of pharmaceuticals.
Mechanism of Action
The mechanism of action of 1-[4-(DIPHENYLMETHYL)PIPERAZIN-1-YL]-2-(5-METHYL-1-BENZOFURAN-3-YL)ETHAN-1-ONE involves its interaction with specific molecular targets:
Comparison with Similar Compounds
Similar Compounds
1-[4-(DIPHENYLMETHYL)PIPERAZIN-1-YL]ETHAN-1-ONE: Lacks the benzofuran moiety, which may result in different pharmacological properties.
2-(5-METHYL-1-BENZOFURAN-3-YL)ETHAN-1-ONE: Lacks the piperazine ring, affecting its interaction with biological targets.
Uniqueness
1-[4-(DIPHENYLMETHYL)PIPERAZIN-1-YL]-2-(5-METHYL-1-BENZOFURAN-3-YL)ETHAN-1-ONE is unique due to the presence of both the piperazine ring and benzofuran moiety, which may confer distinct pharmacological properties and potential therapeutic applications .
Properties
Molecular Formula |
C28H28N2O2 |
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Molecular Weight |
424.5 g/mol |
IUPAC Name |
1-(4-benzhydrylpiperazin-1-yl)-2-(5-methyl-1-benzofuran-3-yl)ethanone |
InChI |
InChI=1S/C28H28N2O2/c1-21-12-13-26-25(18-21)24(20-32-26)19-27(31)29-14-16-30(17-15-29)28(22-8-4-2-5-9-22)23-10-6-3-7-11-23/h2-13,18,20,28H,14-17,19H2,1H3 |
InChI Key |
VOQRCUKEJQSGNF-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C=C1)OC=C2CC(=O)N3CCN(CC3)C(C4=CC=CC=C4)C5=CC=CC=C5 |
Origin of Product |
United States |
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